![molecular formula C21H19N3OS B3007915 1-(3,4-dihydro-2H-quinolin-1-yl)-2-(6-phenylpyridazin-3-yl)sulfanylethanone CAS No. 872630-39-2](/img/structure/B3007915.png)
1-(3,4-dihydro-2H-quinolin-1-yl)-2-(6-phenylpyridazin-3-yl)sulfanylethanone
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Description
1-(3,4-dihydro-2H-quinolin-1-yl)-2-(6-phenylpyridazin-3-yl)sulfanylethanone, also known as DQP, is a chemical compound that has been extensively studied for its potential as a therapeutic agent. DQP is a member of the quinoline family of compounds, which have been shown to possess a wide range of biological activities, including antitumor and anti-inflammatory properties. In
Scientific Research Applications
Efficient Synthesis and Cytotoxic Activity
Compounds derived from the quinolin-4(1H)-one skeleton, such as symmetrical disulfides, have shown significant in vitro cytotoxicity against various cancer cell lines. This implies potential applications of structurally related compounds in developing anticancer agents (Soural et al., 2009).
Potential Antileukotrienic Agents
The synthesis of compounds related to quinolinyl and pyridazinyl sulfanyl derivatives has been explored for their antileukotrienic properties, which could offer therapeutic applications in treating conditions like asthma and allergies (Jampílek et al., 2004).
Novel Heterocyclic Compounds
Quinolone and quinoxaline analogues have been synthesized with potential applications in creating new materials with unique electronic or photophysical properties, useful in fields such as organic electronics and fluorescence-based sensors (Kurasawa et al., 2005).
Antimicrobial and Biological Activities
Sulfur-containing quinoline derivatives exhibit antimicrobial, analgesic, and other biological activities, suggesting their use in pharmaceutical development for treating various diseases (Aleksanyan et al., 2014).
Antioxidant Properties and Stress Therapy
Quinoline derivatives containing sulfur have shown good antioxidant properties and potential use in anti-stress therapy, providing avenues for therapeutic applications in managing oxidative stress-related conditions (Aleksanyan et al., 2014).
properties
IUPAC Name |
1-(3,4-dihydro-2H-quinolin-1-yl)-2-(6-phenylpyridazin-3-yl)sulfanylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3OS/c25-21(24-14-6-10-17-9-4-5-11-19(17)24)15-26-20-13-12-18(22-23-20)16-7-2-1-3-8-16/h1-5,7-9,11-13H,6,10,14-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSKJFQNORPKMRB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)CSC3=NN=C(C=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-dihydro-2H-quinolin-1-yl)-2-(6-phenylpyridazin-3-yl)sulfanylethanone |
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